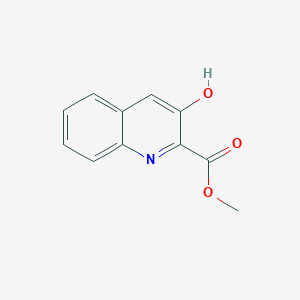
Methyl 3-hydroxyquinoline-2-carboxylate
描述
Methyl 3-hydroxyquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a hydroxyl group at the third position and a carboxylate ester group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an ester in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction of the compound can lead to the formation of quinoline-2-carboxylate derivatives with altered functional groups.
Substitution: The hydroxyl group at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Quinoline-2,3-dicarboxylate derivatives.
Reduction: Quinoline-2-carboxylate derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-hydroxyquinoline-2-carboxylate has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
作用机制
The mechanism of action of methyl 3-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development.
相似化合物的比较
Methyl 3-hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-2-carboxylate: Lacks the hydroxyl group, leading to different reactivity and biological activity.
3-Hydroxyquinoline: Lacks the carboxylate ester group, affecting its solubility and interaction with biological targets.
8-Hydroxyquinoline: Has the hydroxyl group at a different position, resulting in distinct chemical and biological properties.
属性
IUPAC Name |
methyl 3-hydroxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWVRYCGVIPOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B8056675.png)
![1-Benzyl-2-[3-(1-benzyl-1,3-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)-1-propen-1-yl]-1,3-dimethyl-1H-benzo[e]indol-3-ium Hexafluorophosphate](/img/structure/B8056683.png)
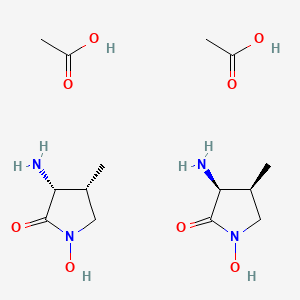
![[(Z)-3-(dimethylamino)-2-(dimethylazaniumylidenemethylamino)prop-2-enylidene]-dimethylazanium;dihexafluorophosphate](/img/structure/B8056691.png)
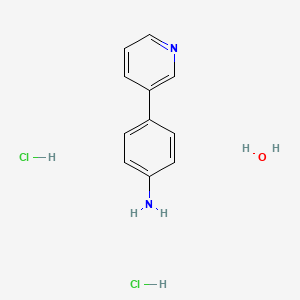
![4-[(4-Phenylpiperazin-1-yl)iminomethyl]benzene-1,3-diol](/img/structure/B8056697.png)
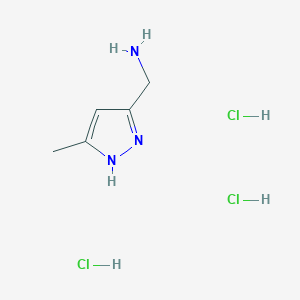
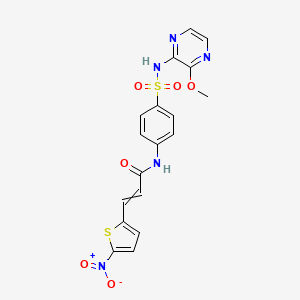
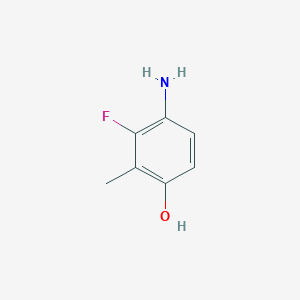
![5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8056735.png)
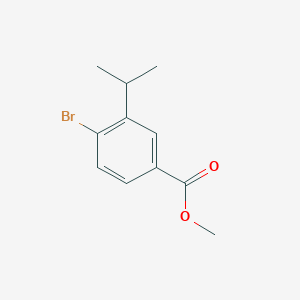
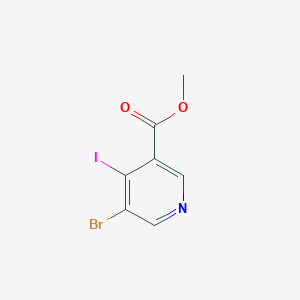
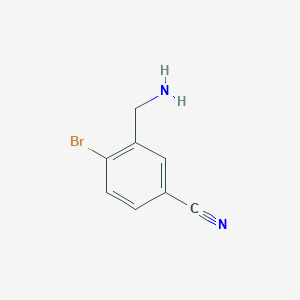
![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8056764.png)
